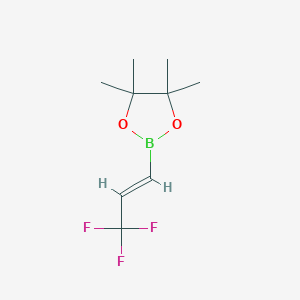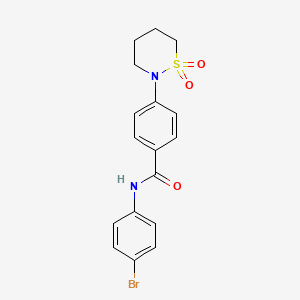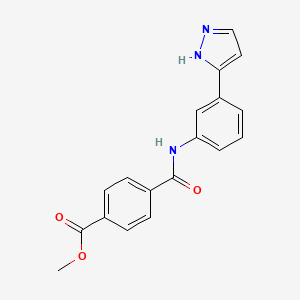![molecular formula C12H15F2NO B2509019 1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol CAS No. 415954-12-0](/img/structure/B2509019.png)
1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol" is not directly synthesized or characterized in the provided papers. However, the papers do discuss various piperidine derivatives with different substituents and functional groups, which can provide insights into the chemical behavior and properties that might be expected from "1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol" .
Synthesis Analysis
The synthesis of piperidine derivatives typically involves condensation reactions, as seen in the synthesis of compounds with sulfonyl groups attached to the piperidine ring . The Mannich condensation is another method used for synthesizing piperidine derivatives, as demonstrated in the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one . These methods could potentially be adapted for the synthesis of "1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by X-ray crystallography, which provides detailed information about the conformation of the piperidine ring and the geometry around substituent atoms . The piperidine ring typically adopts a chair conformation, which is a common feature in these molecules. The substituents' positions can influence the overall molecular geometry and intermolecular interactions within the crystal lattice .
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be influenced by the nature of the substituents attached to the piperidine ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the molecule's reactivity towards nucleophilic or electrophilic agents. The papers do not provide specific reactions for "1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol," but studies on similar compounds can give an idea of the types of chemical reactions that might be relevant .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as melting points, solubility, and stability, can be influenced by the nature of the substituents. Theoretical calculations, such as density functional theory (DFT), can predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which correlate with experimental data . The antioxidant potency of some piperidine derivatives has been evaluated, indicating potential biological activity . These analyses can provide a foundation for understanding the properties of "1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol."
Aplicaciones Científicas De Investigación
Receptor Binding Potency and Selectivity
One significant area of research involves the synthesis and evaluation of ligands for D2-like receptors, including derivatives of arylcycloalkylamines like phenyl piperidines. These pharmacophoric groups are crucial in antipsychotic agents. The arylalkyl substituents, similar in structure to 1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol, have been shown to enhance the potency and selectivity of binding affinity at D(2)-like receptors. The contributions of specific pharmacophoric groups indicate that the composite structure of such compounds is responsible for the selectivity and potency at these receptors (Sikazwe et al., 2009).
Chemosensor Development
The compound is structurally related to 4-methyl-2,6-diformylphenol (DFP), which is a vital platform for developing chemosensors for various analytes. DFP-based compounds can detect numerous analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors are well-documented, making derivatives of similar structures potentially valuable for developing new chemosensors (Roy, 2021).
Nucleophilic Aromatic Substitution
Studies on reactions like the nucleophilic aromatic substitution of the nitro-group, involving piperidine and dinitrobenzene derivatives, provide insights into chemical reaction mechanisms. The reaction kinetics and the substitution effects are crucial for understanding the reactivity of related compounds. This knowledge is instrumental in synthesizing novel compounds with optimized properties (Pietra & Vitali, 1972).
Drug Discovery and Development
The structural moiety of piperidine is a significant component in many therapeutic compounds. It is a versatile scaffold in medicinal chemistry and is part of numerous marketed drugs with diverse pharmacological activities. Piperazine and its analogs, structurally related to 1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol, have shown potent activity against a variety of medical conditions. The design and structure-activity relationship (SAR) of piperazine-based anti-mycobacterial compounds are notable examples, highlighting the therapeutic potential of such structures (Girase et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds such as rilapladib, a piperidin-4-ol derivative, have been found to inhibit the lipoprotein-associated phospholipase a2 (lp-pla2) enzyme . Lp-PLA2 is associated with the formation of atherosclerotic plaques .
Mode of Action
For instance, Rilapladib, a similar compound, inhibits Lp-PLA2, an enzyme associated with the formation of atherosclerotic plaques .
Propiedades
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3,9,16H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCBYYLMPLGNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

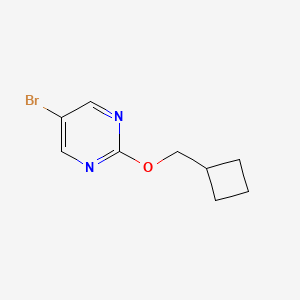
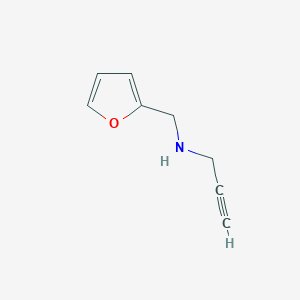
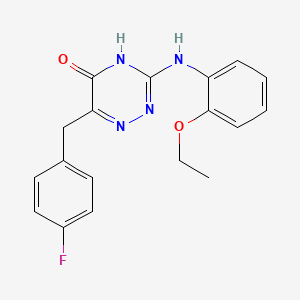
![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)

![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)
![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)
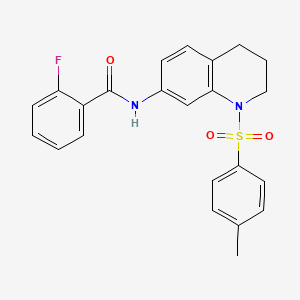
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)

